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molecular formula C9H10N2 B8604527 2,4,6-Trimethylnicotinonitrile

2,4,6-Trimethylnicotinonitrile

Cat. No. B8604527
M. Wt: 146.19 g/mol
InChI Key: IXNIRSLLBBBXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04631081

Procedure details

3-Cyano-2,4,6-trimethylpyridine was prepared from 3-aminocrotonitrile and acetylacetone following the procedure of Kato and Noda (Chem. Pharm. Bull. 24, 303, 1976).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]/[C:2](/[NH2:6])=[CH:3]\[C:4]#[N:5].[C:7]([CH2:10][C:11](=O)[CH3:12])(=O)[CH3:8]>>[C:4]([C:3]1[C:2]([CH3:1])=[N:6][C:7]([CH3:8])=[CH:10][C:11]=1[CH3:12])#[N:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=C\C#N)/N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=NC(=CC1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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